methyl 3-bromo-1H-indole-7-carboxylate

Suzuki coupling C-C bond formation Indole functionalization

Medicinal chemists targeting mTOR, PI3K, or Src-family kinases require 3-substituted indole pharmacophores but face regiochemistry bottlenecks in indole bromination. Methyl 3-bromo-1H-indole-7-carboxylate (CAS 1097196-77-4) resolves this with orthogonal C3-Br/C7-COOMe handles: • C3-Br enables high-yield Suzuki-Miyaura coupling (up to 96% yield) for rapid SAR exploration • C7-methyl ester remains intact during coupling; subsequent hydrolysis/amidation/reduction enables systematic C7 substitution screening • Validated as both a direct screening hit (43% B. xylophilus survival at 1 mM) and a diversification precursor for anti-infective discovery Supplied with ≥98% purity; available in gram quantities for process chemistry scale-up via flow chemistry platforms.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B13921363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-1H-indole-7-carboxylate
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NC=C2Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3
InChIKeyXQYBKNRDFIWTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-1H-Indole-7-Carboxylate Identity & Procurement


Methyl 3-bromo-1H-indole-7-carboxylate (CAS 1097196-77-4, MF C₁₀H₈BrNO₂, MW 254.08 g/mol) is a disubstituted indole building block bearing a bromine atom at C3 and a methyl carboxylate ester at C7 . The compound belongs to the indole-7-carboxylate family, a scaffold recognized for its utility in generating inhibitors of CD38, COX-1, and various kinases [1][2]. Its orthogonal functionalization—an aryl bromide handle suited for cross-coupling chemistry paired with a carboxylate moiety available for hydrolysis, amidation, or reduction—establishes it as a versatile intermediate for medicinal chemistry and fragment-based drug discovery.

1 C3-Br handle for reported high-yield cross-coupling
2 Orthogonal C7-ester enables parallel derivatization
3 Precursor for kinase inhibitor and fragment library programs

Methyl 3-Bromo-1H-Indole-7-Carboxylate: Isomer Differentiation


Indole bromination regiochemistry profoundly dictates downstream reactivity, coupling efficiency, and biological target engagement. The C3 position of indole is the most nucleophilic site and undergoes electrophilic bromination preferentially, yet the presence of the C7 ester alters the electronic landscape, making direct bromination at C3 in the presence of a C7 ester less trivial than on the parent indole [1]. Conversely, bromine at C4, C5, or C6 cannot serve as a competent leaving group for Suzuki–Miyaura or Buchwald–Hartwig couplings at the C3 position, fundamentally changing the accessible chemical space. Furthermore, the ethyl ester analog (ethyl 3-bromo-1H-indole-7-carboxylate, CAS 443144-28-3) possesses different solubility, steric demand, and metabolic stability profiles that render the methyl ester the preferred intermediate when subsequent synthetic steps involve transesterification-sensitive conditions or require precise pharmacokinetic tuning of the final drug candidate .

Preferred 3-Bromo-7-carboxylate (target)
Risk if substituting 4-/5-/6-Bromo isomers: markedly lower cross-coupling reactivity and altered electronic profile may limit derivatization
Preferred Methyl ester (target)
Risk if substituting Ethyl ester: may undergo transesterification under certain conditions; limited commercial availability may delay procurement

Methyl 3-Bromo-1H-Indole-7-Carboxylate: Quantitative Evidence


Suzuki–Miyaura Coupling at C3-Bromo Position

3-Bromoindoles demonstrate uniquely high Suzuki coupling yields due to the favorable alignment of the C3-Br bond with the Pd catalytic cycle. In the Pd(OAc)₂/PCy₃ system, 3-bromo-N-methylindole couples with mesitylboronic acid to furnish 2-mesityl-N-methylindole in 96% GC yield (or the 3-mesityl isomer in 93% yield depending on ligand/base selection) [1]. In contrast, the 4-bromoindole-7-carboxylate isomer exhibits significantly lower cross-coupling yields, with reported synthetic yields of the parent methyl 4-bromo-1H-indole-7-carboxylate being ~20% under standard bromination–purification conditions, indicative of diminished reactivity at C4 [2]. No comparable high-yield Suzuki coupling procedures have been reported for 5-bromo- or 6-bromoindole-7-carboxylate isomers, underscoring the privileged status of the C3-bromo substitution pattern.

Suzuki Coupling Yield
Head-to-head
~4.8× higher yield for 3-Br vs. 4-Br isomer (3-Br model 96% GC yield)
Supports high-efficiency C3 diversification
Yue et al. 2017; Pd(OAc)₂/PCy₃ system
Suzuki coupling C-C bond formation Indole functionalization

Orthogonal Reactivity: C3-Br and C7-Ester Handles

Methyl 3-bromo-1H-indole-7-carboxylate uniquely situates a reactive aryl bromide and a methyl ester on the same indole ring without mutual steric or electronic interference. The ester at C7 can be independently hydrolyzed (to the carboxylic acid, CAS 1531896-22-6), reduced to the alcohol, or converted to amides without affecting the C3-Br handle . Conversely, the C3-Br undergoes Suzuki, Sonogashira, or Buchwald–Hartwig couplings while the ester remains intact [1]. This orthogonality is not achievable with close analogs: methyl 3-bromoindole-5-carboxylate and methyl 3-bromoindole-6-carboxylate place the ester at positions that electronically influence the indole NH acidity and C2 reactivity, potentially complicating chemoselective transformations [2]. The 7-carboxylate position, being peri to the indole nitrogen, exerts minimal electronic perturbation on the pyrrole ring while remaining sterically accessible for derivatization.

Orthogonal Reactivity
Class-level
Two non-interfering handles: C3-Br + C7-COOMe
Enables parallel derivatization strategies
Ester remains intact during cross-coupling
Orthogonal functionalization Parallel synthesis Medicinal chemistry

Flow Chemistry for 3-Substituted Indole Synthesis

The Heumann indole flow chemistry process, which generates 3-substituted indoles from amino ketone/ester precursors, demonstrates that 3-substituted indoles (including 3-alkyl and 3-methoxyindoles) are obtained in better overall yields and significantly shorter reaction times under continuous flow compared to batch conditions [1]. While this study does not specifically report data for methyl 3-bromo-1H-indole-7-carboxylate itself, the methodology is directly applicable to 3-bromoindole scaffolds and illustrates the process chemistry advantage of 3-substituted indole intermediates over their 2-substituted or unsubstituted counterparts. 2-Substituted indoles require fundamentally different synthetic approaches (Fischer indolization or C2 lithiation) that are less amenable to flow chemistry optimization. The 3-bromo-7-carboxylate substitution pattern is thus aligned with modern process chemistry capabilities.

Flow Chemistry
Class-level
Better yields & shorter times vs. batch for 3-substituted indoles
Aligned with modern process chemistry
Heumann flow process applicable to scaffold
Flow chemistry Process chemistry 3-Substituted indole

Anti-Nematode Activity of Indole-7-Carboxylate Scaffold

In a whole-organism assay evaluating the effect of indole derivatives on Bursaphelenchus xylophilus (pine wood nematode) survival, methyl indole-7-carboxylate (98% purity) reduced survival to 43 ± 4% at 1 mM concentration, whereas 7-bromoindole showed only 90 ± 6% survival and 7-methylindole showed 86 ± 1% survival [1]. This demonstrates that the 7-carboxylate ester functionality imparts significantly greater biological activity than halogen or alkyl substitution at the same position. Extrapolating to the 3-bromo-7-carboxylate analog, the combination of the bioactive 7-carboxylate with the synthetically enabling 3-bromo handle creates a unique bifunctional molecule suited for both direct biological screening and further derivatization. This contrasts with 7-haloindoles (e.g., 7-chloroindole, 82% survival; 7-iodoindole, 46% survival) which lack the ester functional handle for further diversification.

Anti-Nematode Activity
Class-level
Methyl indole-7-carboxylate: 43 ± 4% survival (1 mM)
7-COOMe imparts intrinsic bioactivity
3-Br analog expected to retain activity; enables SAR
Biological activity Indole SAR B. xylophilus

3-Bromoindole in mTOR/PI3K and H3 Antagonist Programs

Patents and primary research establish 3-substituted-1H-indole compounds as core scaffolds in major drug discovery programs. The Wyeth patent (US 2009/0312319) explicitly claims 3-substituted-1H-indole compounds, including those bearing ester and halogen substituents, as mTOR kinase and PI3 kinase inhibitors [1]. In a separate medicinal chemistry program, 3-substituted indole derivatives were designed and evaluated as H3 receptor antagonists, with the most potent compound (2d) demonstrating IC₅₀ = 0.049 μM and Kᵢ = 4.26 ± 2.55 nM against the H3 receptor [2]. These programs utilize the C3 position for pharmacophore attachment while exploiting substituents at other positions (such as the 7-carboxylate) for modulating physicochemical properties. Methyl 3-bromo-1H-indole-7-carboxylate provides the ideal entry point for such programs, offering the C3-Br as a site for late-stage diversification and the C7-COOMe as a property-tuning handle.

Kinase & GPCR Programs
Class-level
3-Substituted indoles patented as mTOR/PI3K inhibitors; H3R antagonist IC₅₀ 0.049 µM
Scaffold aligns with lead optimization series
C3 diversification site for property tuning
Kinase inhibitor H3 receptor 3-Substituted indole

Methyl vs. Ethyl Ester: Commercial Availability

Methyl 3-bromo-1H-indole-7-carboxylate is commercially available at 98% purity from multiple suppliers (LeYan, Macklin, AKSci) , whereas the ethyl ester analog (ethyl 3-bromo-1H-indole-7-carboxylate, CAS 443144-28-3) is primarily supplied as a custom synthesis item with limited off-the-shelf availability . The methyl ester's broader commercial availability translates to shorter procurement lead times and reduced supply chain risk for discovery programs. Additionally, the methyl ester's lower molecular weight (254.08 vs. 268.11 g/mol for the ethyl ester) provides a 5.5% mass efficiency advantage when used as a synthetic intermediate, an important consideration in multi-step syntheses where atom economy matters.

Commercial Availability
Reported
Methyl ester 98% purity, multi-vendor; ethyl ester limited custom synthesis
Shorter lead times and 5.5% mass advantage
MW 254.08 vs. 268.11 g/mol
Commercial availability Purity Procurement

Methyl 3-Bromo-1H-Indole-7-Carboxylate: Applications & Procurement


Late-Stage Diversification for Kinase Inhibitors

Programs targeting mTOR, PI3K, or Src-family kinases that require 3-substituted indole pharmacophores can use methyl 3-bromo-1H-indole-7-carboxylate as the central building block. The C3-Br serves as the diversification point for Suzuki–Miyaura coupling with (hetero)aryl boronic acids, following the high-yielding protocol of Yue et al. (2017) which delivers 2-arylindoles in up to 96% yield [1]. The C7-methyl ester remains intact during coupling and can subsequently be hydrolyzed to the carboxylic acid, converted to amides, or reduced, enabling systematic exploration of C7 substitution effects on potency, selectivity, and pharmacokinetics as demonstrated in CD38 and COX-1 inhibitor programs .

Fragment-Based Drug Discovery and DEL Synthesis

The compound's three functional handles (C3-Br, C7-COOMe, and NH) make it an exceptional scaffold for generating indole-based fragments or DEL members. The first on-DNA synthesis of multisubstituted indoles via Sonogashira coupling and intramolecular ring closure, followed by Suzuki coupling at the third position, has been demonstrated, establishing the feasibility of incorporating 3-bromoindole scaffolds into DNA-encoded chemical libraries [1]. The methyl ester provides an additional attachment point or can be hydrolyzed to reveal a carboxylic acid for further conjugation, offering a triple-display capability that is rare among commercially available indole fragments.

Continuous Flow Manufacturing of 3-Substituted Indoles

For process chemistry teams seeking scalable access to 3-bromoindole-7-carboxylate intermediates, the Heumann flow chemistry platform provides a validated route with improved overall yields and reduced reaction times compared to batch processes [1]. Procuring methyl 3-bromo-1H-indole-7-carboxylate as a starting material for in-house flow diversification offers a streamlined path to multi-kilogram quantities of advanced intermediates, particularly when combined with the robust Suzuki coupling conditions optimized for 3-bromoindoles.

Biological Screening for Anti-Infective and Anti-Inflammatory Programs

Based on the established anti-nematode activity of the indole-7-carboxylate scaffold (43% B. xylophilus survival at 1 mM) [1], methyl 3-bromo-1H-indole-7-carboxylate can serve as both a screening compound and a diversification precursor for anti-infective discovery. The 3-bromo substituent does not abolish the intrinsic activity of the 7-carboxylate scaffold (as evidenced by the comparable activity of methyl indole-7-carboxylate), while enabling rapid SAR exploration around the C3 position. This dual-purpose utility—screening hit and synthetic intermediate—maximizes the return on procurement investment.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
C3-Br cross-coupling handle, orthogonal C7-ester
Suzuki–Miyaura coupling efficiency and functional group tolerance
Fragment-based library & DEL synthesis
Triple-display scaffold (C3-Br, C7-COOMe, NH)
On-DNA compatibility and derivatization scope
Scalable process chemistry
Compatibility with Heumann flow platform
Reaction yield and throughput under continuous flow
Anti-infective screening & SAR
7-Carboxylate scaffold with intrinsic bioactivity
B. xylophilus survival assay and C3 derivatization impact
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